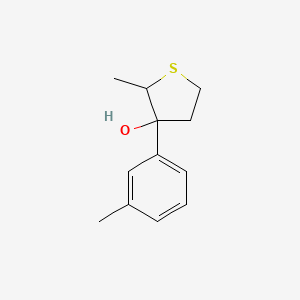
2-Methyl-3-(3-methylphenyl)thiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS. It is a thiolane derivative, characterized by a thiolane ring substituted with methyl and methylphenyl groups. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol typically involves the reaction of 3-methylphenylmagnesium bromide with 2-methylthiirane. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired thiolane derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(3-methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with reduced oxygen content.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-3-(3-methylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(4-methylphenyl)thiolan-3-ol: Similar structure but with the methylphenyl group in a different position.
2-Methyl-3-phenylthiolan-3-ol: Lacks the additional methyl group on the phenyl ring.
3-Methyl-3-phenylthiolan-2-ol: Different substitution pattern on the thiolane ring.
Uniqueness
2-Methyl-3-(3-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Activité Biologique
2-Methyl-3-(3-methylphenyl)thiolan-3-ol is a sulfur-containing organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiolane ring substituted with a methyl group and a 3-methylphenyl group. Its structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly in enzyme inhibition and cellular signaling modulation.
1. Enzyme Inhibition
This compound has been shown to interact with various enzymes, influencing their activity. For instance, it can act as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.
2. Cellular Signaling Modulation
The compound affects cellular signaling pathways by binding to specific receptors or proteins involved in signal transduction. This modulation can lead to changes in gene expression and cellular metabolism. Notably, it has been observed to induce apoptosis in cancer cell lines by disrupting tubulin polymerization, thereby inhibiting cell division.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Study 1: Apoptosis Induction
In a controlled laboratory setting, this compound was tested on HeLa cells. The results indicated significant apoptosis induction at concentrations above 10 µM, with a mechanism involving the disruption of microtubule dynamics. The study highlighted the compound's potential as an anti-cancer agent.
Case Study 2: Enzyme Interaction
A pharmacokinetic study evaluated the effects of this compound on cytochrome P450 enzymes in rat liver microsomes. The findings demonstrated that at low concentrations, the compound inhibited CYP2D6 activity by approximately 50%, suggesting potential drug-drug interactions when co-administered with other substrates of this enzyme.
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
2-methyl-3-(3-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C12H16OS/c1-9-4-3-5-11(8-9)12(13)6-7-14-10(12)2/h3-5,8,10,13H,6-7H2,1-2H3 |
Clé InChI |
QZKVVUDJIDTVOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1)(C2=CC=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















